
(3-Methylbutoxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyloxy-acetyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. The compound is characterized by the presence of an isopentyloxy group attached to an acetyl chloride moiety. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopentyloxy-acetyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of isopentyloxy-acetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-purity isopentyloxy-acetyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
Isopentyloxy-acetyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Amines: React with isopentyloxy-acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Isopentyloxy-acetic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Isopentyloxy-acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules, particularly those requiring acylation reactions.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of isopentyloxy-acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopentyloxy group.
Isobutyryl Chloride: Another acyl chloride with a different alkyl group, leading to variations in reactivity and applications.
Benzoyl Chloride: An aromatic acyl chloride with distinct chemical properties due to the presence of a benzene ring.
Uniqueness
Isopentyloxy-acetyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
56680-74-1 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-(3-methylbutoxy)acetyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3 |
Clé InChI |
CFHVIUYXOPTISK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


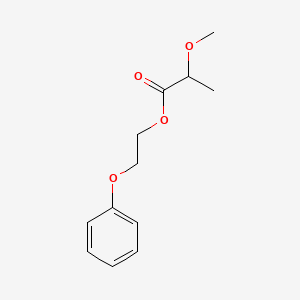
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
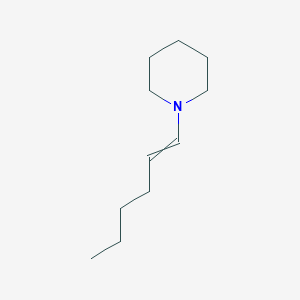
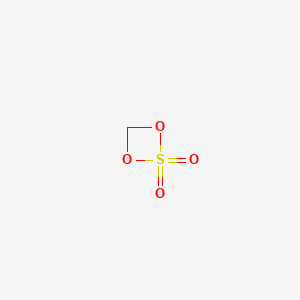
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)

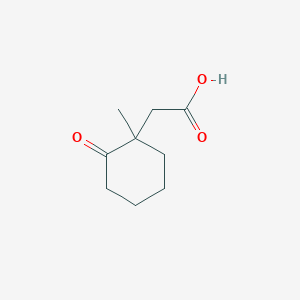
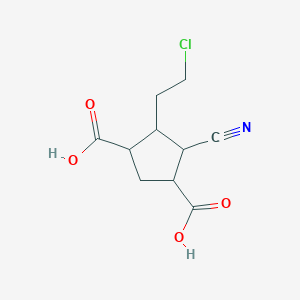


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

